Glyburide Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Glyburide, an important drug for type 2 diabetes, has extremely poor aqueous solubility and resulting low bioavailability. A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, enhancing its solubility and dissolution rate in vitro .
Chemical Reactions Analysis
An impurity was isolated from the synthesized crude impurity of the sulfonamide stage of Glyburide substance by preparative HPLC . The isolated impurity was elucidated as N-methyl impurity of sulfonamide intermediate of Glyburide API .
Scientific Research Applications
Hypoglycemia and Cardiovascular Events
Glyburide has been associated with a greater risk of hypoglycemia compared to other secretagogues and sulfonylureas but does not increase the risk of cardiovascular events or death (Gangji et al., 2007).
Pharmacokinetics and Genetic Polymorphisms
Glyburide's pharmacokinetics and its effects on insulin and glucose concentrations are influenced by CYP2C9 genetic polymorphisms (Kirchheiner et al., 2002).
Structural Elucidation of Impurities
A method for isolating and structuring impurities in Glyburide, specifically in its sulfonamide stage, has been developed (Gadani et al., 2021).
Solubility Enhancement Techniques
Techniques like solid dispersion and lyophilization have been used to enhance the solubility of Glyburide, which is poorly soluble in water (Betageri & Makarla, 1995).
Transplacental Transfer and Pregnancy
Glyburide's low transplacental transfer in gestational diabetes treatment and the factors influencing this characteristic have been investigated (Nanovskaya et al., 2006).
Use in Cerebral Edema Prevention
Glyburide's repurposing for targeting channels in acute central nervous system injury, specifically in large hemispheric infarction, has been studied (King et al., 2018).
Glyburide Metabolism in Humans and Baboons
The metabolization of Glyburide by hepatic and placental microsomes in humans and baboons has been compared, revealing differences in metabolite formation between species and tissues (Ravindran et al., 2006).
Conformation in Solid State and Solution
The conformation of Glyburide in both solid state and solution has been determined using spectroscopy and crystallography (Byrn et al., 1986).
Nebulized Glyburide for COPD Treatment
The aerosol performance of nebulized Glyburide for chronic obstructive pulmonary disease (COPD) treatment has been characterized (Pham et al., 2017).
Adverse Pregnancy Outcomes Comparison
Comparing the risk of adverse maternal and neonatal outcomes in women with gestational diabetes treated with Glyburide versus insulin (Camelo Castillo et al., 2015).
Glyburide in Gestational Diabetes Management
A study comparing the use of Glyburide with insulin for gestational diabetes management in a large managed care organization (Jacobson et al., 2005).
Obesity and Glyburide as Risk Factors for Acute Pancreatitis
Research indicating that obesity and the treatment of diabetes with Glyburide may both be risk factors for acute pancreatitis (Blomgren et al., 2002).
Liquid Chromatography Analysis of Glyburide
The application of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry in the quantitative analysis of glyburide in human plasma (Ramos et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBBTSZLDSNJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyburide Impurity E |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.